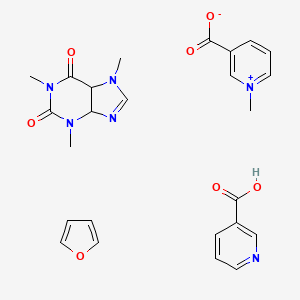

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione

Vue d'ensemble

Description

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione is a concentrated form of coffee, derived from the beans of the Coffea plant. It is known for its rich flavor and aroma, making it a popular ingredient in various culinary and beverage applications. This compound is also valued for its potential health benefits, attributed to its bioactive compounds such as caffeine, chlorogenic acids, and antioxidants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione is typically prepared by steeping ground coffee beans in water. The process can be done using hot or cold water, depending on the desired flavor profile. For hot extraction, ground coffee is steeped in hot water (around 90-96°C) for a few minutes, followed by filtration to remove the solids. Cold extraction involves steeping ground coffee in cold water for 12-24 hours, resulting in a mellower flavor .

Industrial Production Methods: In industrial settings, coffee extract is produced using large-scale extraction equipment. The process involves:

Grinding: Coffee beans are coarsely ground to increase the surface area for extraction.

Extraction: Ground coffee is mixed with water in large extraction tanks. The mixture is heated and agitated to facilitate the extraction of soluble compounds.

Filtration: The liquid extract is separated from the coffee grounds using filters or centrifuges.

Concentration: The extract is concentrated by evaporating excess water, resulting in a highly concentrated coffee flavor.

Analyse Des Réactions Chimiques

Types of Reactions: furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of coffee compounds, affecting flavor and aroma.

Hydrolysis: Water can hydrolyze certain compounds in coffee, such as chlorogenic acids, into smaller molecules.

Maillard Reaction: During roasting, amino acids and sugars in coffee beans react to form complex flavor compounds.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen from the air can act as an oxidizing agent.

Water: Acts as a solvent and participates in hydrolysis reactions.

Heat: Applied during roasting and extraction to facilitate chemical reactions.

Major Products Formed:

Caffeine: A stimulant and the most well-known compound in coffee.

Chlorogenic Acids: Antioxidants that contribute to the health benefits of coffee.

Melanoidins: Formed during the Maillard reaction, contributing to the color and flavor of roasted coffee.

Applications De Recherche Scientifique

Metabolic Pathways

This compound plays a significant role in metabolic pathways involving caffeine and related alkaloids. Research indicates that derivatives of this compound can influence the formation of flavor compounds during the roasting of coffee beans. Specifically, trigonelline (1-methylpyridinium-3-carboxylate) contributes to the formation of desirable flavor products such as furans and pyrazines during the Maillard reaction .

Pharmacological Uses

The individual components have been studied for their pharmacological properties:

- Caffeine : The trimethylated purine structure is well-known for its stimulant effects and has been extensively studied for its impact on human health, including cognitive function and metabolism .

- Pyridine Derivatives : Compounds like 1-methylpyridin-1-ium-3-carboxylate have shown potential in drug development due to their ability to modulate neurotransmitter systems .

Coffee Flavor Development

A study examining the role of trigonelline in coffee roasting highlighted how this compound contributes to the development of flavor profiles in coffee. The breakdown products during roasting include various aromatic compounds that enhance the sensory experience of coffee consumption .

Pharmaceutical Research

Research published in pharmacological journals has indicated that derivatives of pyridine and furan can serve as potential leads for new drug development. For example, studies have shown that certain furan derivatives exhibit anti-inflammatory properties and could be developed into therapeutic agents .

Data Table: Comparative Analysis of Compound Applications

| Component | Application Area | Key Findings |

|---|---|---|

| Furan | Flavor Chemistry | Contributes to aroma in roasted coffee |

| 1-Methylpyridin-1-ium-3-carboxylate | Pharmacology | Modulates neurotransmitter systems |

| Pyridine-3-carboxylic Acid | Biochemical Pathways | Involved in metabolic processes |

| 1,3,7-trimethyl-4,5-dihydropurine | Stimulant Effects | Enhances cognitive function and metabolism |

Mécanisme D'action

The bioactive compounds in coffee extract exert their effects through various mechanisms:

Caffeine: Acts as a non-selective inhibitor of phosphodiesterase enzymes, increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).

Chlorogenic Acids: Inhibit glucose-6-phosphatase, reducing glucose production in the liver and improving insulin sensitivity.

Antioxidants: Neutralize free radicals, reducing oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione can be compared with other similar compounds:

Green Tea Extract: Contains catechins and caffeine, offering antioxidant and stimulant effects similar to coffee extract.

Yerba Mate Extract: Rich in caffeine and polyphenols, providing stimulant and antioxidant benefits.

Guarana Extract: High in caffeine content, used for its stimulant properties

Uniqueness: this compound is unique due to its complex flavor profile and the presence of chlorogenic acids, which are not as abundant in other extracts. Its combination of caffeine and antioxidants makes it a versatile compound for various applications .

Activité Biologique

The compound of interest, which consists of multiple components including furan, 1-methylpyridin-1-ium-3-carboxylate, pyridine-3-carboxylic acid, and 1,3,7-trimethyl-4,5-dihydropurine-2,6-dione, exhibits a range of biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound can be broken down into its constituent parts:

- Furan - A heterocyclic organic compound known for its aromatic properties.

- 1-Methylpyridin-1-ium-3-carboxylate - A pyridine derivative that may exhibit biological activity due to its nitrogen-containing ring structure.

- Pyridine-3-carboxylic Acid - Also known as picolinic acid, it plays a role in various biochemical processes.

- 1,3,7-Trimethyl-4,5-Dihydropurine-2,6-Dione - Commonly known as caffeine or theobromine derivatives with known stimulant effects.

The synthesis of this complex compound often involves multi-step reactions that include functionalization of the furan ring and the introduction of the pyridine moieties through various organic transformations.

Antimicrobial Properties

Research indicates that compounds containing furan and pyridine rings possess significant antimicrobial activity. For instance:

- Furan derivatives have been shown to inhibit bacterial growth effectively. Studies demonstrate that derivatives can act against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .

Anti-inflammatory Effects

The presence of carboxylate groups in the structure may enhance anti-inflammatory properties. Compounds similar to pyridine carboxylic acids have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to the presence of multiple functional groups that can donate electrons or hydrogen atoms to free radicals. This property is crucial in preventing oxidative stress-related diseases .

Study 1: Inhibition of Viral Activity

A study focused on the inhibition of human cytomegalovirus (HCMV) by using modified pyridine carboxylates showed promising results:

- The synthesized analogs demonstrated IC50 values in the low micromolar range against viral endonuclease activity . This suggests potential therapeutic applications in antiviral drug development.

Study 2: Antimicrobial Evaluation

Another research effort evaluated a series of furan-based compounds for their antimicrobial efficacy:

- Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

Propriétés

IUPAC Name |

furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.C7H7NO2.C6H5NO2.C4H4O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-8-4-2-3-6(5-8)7(9)10;8-6(9)5-2-1-3-7-4-5;1-2-4-5-3-1/h4-6H,1-3H3;2-5H,1H3;1-4H,(H,8,9);1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXWWLLWAMSGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2C1C(=O)N(C(=O)N2C)C.C[N+]1=CC=CC(=C1)C(=O)[O-].C1=COC=C1.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84650-00-0 | |

| Record name | Coffee, Coffea arabica, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 84650-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.